2-(4-三氟甲氧基苯基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

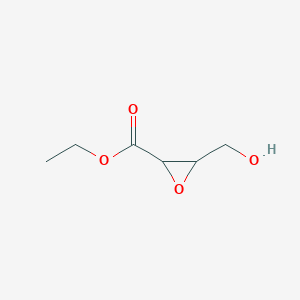

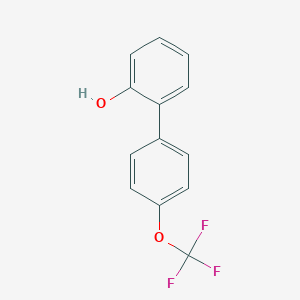

“2-(4-Trifluoromethoxyphenyl)phenol” is a chemical compound with the molecular formula C13H9F3O2 . It is also known by other names such as “2-(4-TRIFLUOROMETHOXYPHENYL)PHENOL”, “4’-(Trifluoromethoxy)-[1,1’-biphenyl]-2-ol”, and "DTXSID50631308" .

Synthesis Analysis

The synthesis of “2-(4-Trifluoromethoxyphenyl)phenol” involves various chemical reactions. The compound has been used in the synthesis of polymers and monomers . An efficient procedure for the gram-scale preparation of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, a versatile precursor to o-benzyne, has been presented . The three-step sequence utilizes phenol as the starting material, requires only one chromatographic purification, and ultimately delivers the desired silyltriflate in 66% overall yield .

Molecular Structure Analysis

The molecular structure of “2-(4-Trifluoromethoxyphenyl)phenol” is characterized by a molecular weight of 254.20 g/mol . The compound has a complex structure with 18 heavy atoms . The InChI code for the compound is “InChI=1S/C13H9F3O2/c14-13(15,16)18-10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h1-8,17H” and the InChIKey is "ZEZXSNOQLCKMNC-UHFFFAOYSA-N" .

Chemical Reactions Analysis

The chemical reactions involving “2-(4-Trifluoromethoxyphenyl)phenol” are complex and varied. For instance, oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been demonstrated . Moreover, substituted on the benzene ring 4-CF3-2H-chromenes have been prepared from substituted 2-(trifluoroacetyl)phenols and vinyltriphenylphosphonium chloride according to the Schweizer protocol in moderate to excellent yields .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Trifluoromethoxyphenyl)phenol” include a molecular weight of 254.20 g/mol, a XLogP3 of 4.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 . The compound also has a topological polar surface area of 29.5 Ų .

科学研究应用

电化学合成

该化合物已被用于聚二噻吩基吡咯的电化学合成,聚二噻吩基吡咯是一种具有电致变色特性的材料。 当施加电流时,这些材料会改变颜色,这对于智能窗户或显示器很有用 .

化学研究

在化学研究中,2-(4-三氟甲氧基苯基)苯酚被用作各种化学反应的前体。 例如,它已被用于可见光促进的硫酚的 S-三氟甲基化反应,其中它充当三氟甲基自由基前体 .

材料安全数据表 (MSDS)

该化合物还列在材料安全数据表中,表明它在各种工业和实验室环境中的使用。 MSDS 提供有关化学产品特性的信息,这对于安全处理和使用这些物质至关重要 .

作用机制

While the specific mechanism of action for “2-(4-Trifluoromethoxyphenyl)phenol” is not explicitly stated in the search results, phenolic compounds in general have been known to show antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanisms of action of phenolic compounds on bacterial cells have been partially attributed to damage to the bacterial membrane, inhibition of virulence factors such as enzymes and toxins, and suppression of bacterial biofilm formation .

属性

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O2/c14-13(15,16)18-10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h1-8,17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZXSNOQLCKMNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)OC(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631308 |

Source

|

| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261896-51-8 |

Source

|

| Record name | 4'-(Trifluoromethoxy)[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。